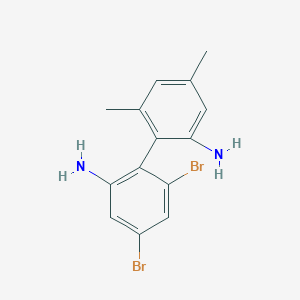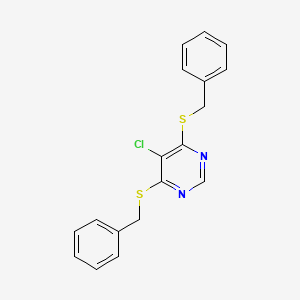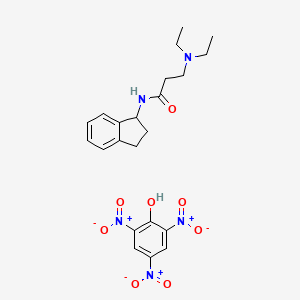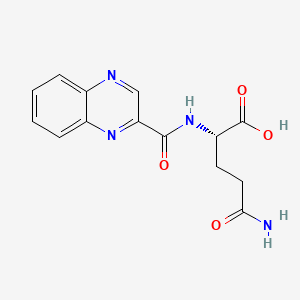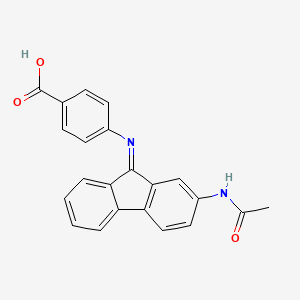
4-((2-(acetylamino)-9H-fluoren-9-ylidene)amino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((2-(acetylamino)-9H-fluoren-9-ylidene)amino)benzoic acid is an organic compound that belongs to the class of acylaminobenzoic acid derivatives These compounds are characterized by the presence of an acylated amino group attached to a benzoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(acetylamino)-9H-fluoren-9-ylidene)amino)benzoic acid can be achieved through a multi-step process involving the following key steps:
Formation of the Fluorenylidene Intermediate: The initial step involves the formation of the fluorenylidene intermediate. This can be achieved by reacting fluorene with an appropriate acetylating agent under acidic conditions.
Acetylation: The fluorenylidene intermediate is then acetylated using acetic anhydride in the presence of a catalyst such as sulfuric acid.
Coupling with Aminobenzoic Acid: The acetylated fluorenylidene intermediate is then coupled with aminobenzoic acid under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves the use of continuous-flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the process. Common reagents used in industrial synthesis include acetic anhydride, sulfuric acid, and sodium hydroxide.
化学反应分析
Types of Reactions
4-((2-(acetylamino)-9H-fluoren-9-ylidene)amino)benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted benzoic acid derivatives.
科学研究应用
4-((2-(acetylamino)-9H-fluoren-9-ylidene)amino)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 4-((2-(acetylamino)-9H-fluoren-9-ylidene)amino)benzoic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities.
相似化合物的比较
Similar Compounds
Para-aminobenzoic acid (PABA): Known for its use in sunscreen formulations and as a precursor in the synthesis of folic acid.
Acetylanthranilic acid: Used in the synthesis of dyes and pharmaceuticals.
N-acetyl-para-aminobenzoic acid: Similar structure but different functional properties.
Uniqueness
4-((2-(acetylamino)-9H-fluoren-9-ylidene)amino)benzoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industrial contexts.
属性
CAS 编号 |
5454-41-1 |
|---|---|
分子式 |
C22H16N2O3 |
分子量 |
356.4 g/mol |
IUPAC 名称 |
4-[(2-acetamidofluoren-9-ylidene)amino]benzoic acid |
InChI |
InChI=1S/C22H16N2O3/c1-13(25)23-16-10-11-18-17-4-2-3-5-19(17)21(20(18)12-16)24-15-8-6-14(7-9-15)22(26)27/h2-12H,1H3,(H,23,25)(H,26,27) |
InChI 键 |
GWEBVBWBASDHFZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2=NC4=CC=C(C=C4)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-Bromo-4-[[2-(4-chlorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]-6-methoxyphenoxy]acetic acid](/img/structure/B14741566.png)
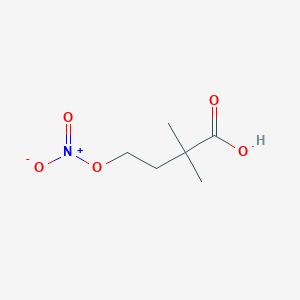
![1-[(4-Bromophenyl)methyl]-2-(1,3-dioxolan-2-yl)pyridin-1-ium bromide](/img/structure/B14741587.png)


![Tetrazolo[1,5-a]pyridin-5-ylacetic acid](/img/structure/B14741603.png)
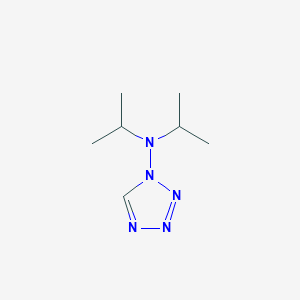
![[(2E,8R,9S,10R,13S,14S,17S)-17-acetyloxy-2-(1-acetyloxy-2,2,2-trifluoroethylidene)-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14741611.png)
![2-[3-(Acetyloxy)pregn-5-en-20-ylidene]hydrazine-1-carboximidic acid](/img/structure/B14741617.png)

